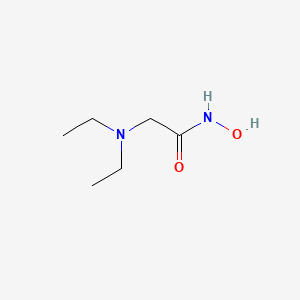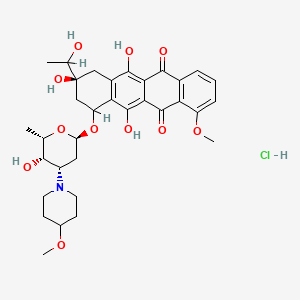![molecular formula C22H46O2Si2 B15347921 Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl- CAS No. 68892-10-4](/img/structure/B15347921.png)
Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-] is a chemical compound with the molecular formula C22H46O2Si2. It is a silane derivative featuring a cyclopentene ring substituted with an undecyl group and two trimethylsilyl ether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-] typically involves the reaction of 4-undecyl-1-cyclopentene with trimethylsilyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-] can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: : Reduction reactions can lead to the formation of saturated analogs.
Substitution: : The silyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Formation of cyclopentene-1,2-dicarboxylic acid derivatives.
Reduction: : Formation of cyclopentene-1,2-diol derivatives.
Substitution: : Formation of various silyl ether derivatives.
Scientific Research Applications
Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-] has several applications in scientific research:
Chemistry: : It can be used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: : The compound may be used in the study of lipid membranes and interactions with biological molecules.
Industry: : Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-] exerts its effects involves its interaction with molecular targets and pathways. The silyl groups can act as protective groups in organic synthesis, preventing unwanted reactions at specific sites. The compound may also interact with biological molecules, influencing cellular processes and pathways.
Comparison with Similar Compounds
Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-] is unique due to its specific structural features and potential applications. Similar compounds include:
Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[triethyl-]
Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[phenyl-]
Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[ethyl-]
These compounds share the cyclopentene core and silyl ether groups but differ in the substituents attached to the silicon atoms, leading to variations in their chemical properties and applications.
Properties
CAS No. |
68892-10-4 |
|---|---|
Molecular Formula |
C22H46O2Si2 |
Molecular Weight |
398.8 g/mol |
IUPAC Name |
trimethyl-(2-trimethylsilyloxy-4-undecylcyclopenten-1-yl)oxysilane |
InChI |
InChI=1S/C22H46O2Si2/c1-8-9-10-11-12-13-14-15-16-17-20-18-21(23-25(2,3)4)22(19-20)24-26(5,6)7/h20H,8-19H2,1-7H3 |
InChI Key |
AOTLKIISJBQSTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1CC(=C(C1)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium chloride](/img/structure/B15347863.png)
![Ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate](/img/structure/B15347870.png)

![(E)-3-[2-(2-chlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B15347878.png)


![Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl]palladium(II)](/img/structure/B15347903.png)


![3-[(Dimethylamino)methyl]-2-methylphenol](/img/structure/B15347928.png)

